- Preparation of intermediate for synthesizing linagliptin, China, , ,
Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

940890-90-4 structure
اسم المنتج:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
كاس عدد:940890-90-4
وسط:C11H21NO5S
ميغاواط:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- WLAZHMYDLUILKR-VIFPVBQESA-N
- AB3266
- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
- Y4777
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
- AS-44697
- SCHEMBL731800
- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
- 940890-90-4
- DTXSID40647332
- DB-290313
- AKOS015949188
- CS-M2448
- MFCD09953027
-
- MDL: MFCD09953027
- نواة داخلي: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
- مفتاح Inchi: WLAZHMYDLUILKR-VIFPVBQESA-N
- ابتسامات: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 279.11404394g/mol
- النظائر كتلة واحدة: 279.11404394g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 393
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 81.3
- إكسلوغ 3: 1.1
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048801-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 98% | 100mg |
¥610.00 | 2024-04-24 | |
Chemenu | CM301314-5g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$482 | 2022-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97523-5G |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
¥ 2,303.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93130-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 100mg |
¥436.0 | 2021-09-07 | ||
Alichem | A129004473-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$689.00 | 2023-08-31 | |
abcr | AB448741-5 g |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate |
940890-90-4 | 5g |
€1,216.30 | 2023-02-18 | ||
Chemenu | CM301314-1g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$161 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 1g |
2420CNY | 2021-05-07 | |
eNovation Chemicals LLC | D320385-1kg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1kg |
$2980 | 2025-02-22 | |
abcr | AB448741-250mg |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; . |
940890-90-4 | 250mg |
€200.50 | 2025-02-20 |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled
المراجع
- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
المراجع
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
المراجع
- Convenient preparation of optically pure 3-aryloxy-pyrrolidinesSynthetic Communications, 2008, 38(4), 517-524,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
المراجع
- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C
المراجع
- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C
المراجع
- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
المراجع
- BTK inhibitor and application, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt
المراجع
- Method for preparing Ibrutinib intermediate, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
المراجع
- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C
المراجع
- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitorMedChemComm, 2014, 5(12), 1879-1886,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
المراجع
- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt
المراجع
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
المراجع
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
المراجع
- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate الوثائق ذات الصلة
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
5. Book reviews
940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate) منتجات ذات صلة
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- 1159976-52-9(Ethyl N-[3-[(Z)-2-cyano-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]thiophen-2-yl]carbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

نقاء:99%
كمية:5.0g
الأسعار ($):283.0